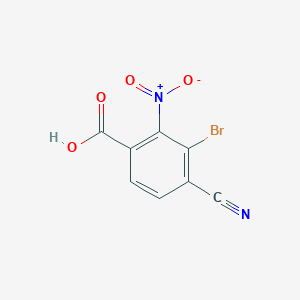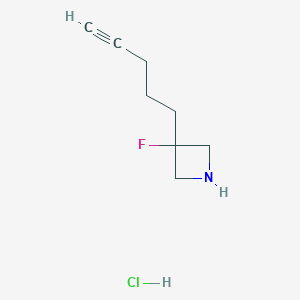
3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride
Übersicht
Beschreibung
3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is a chemical compound used for pharmaceutical testing . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The empirical formula of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is C3H7ClFN, and its molecular weight is 111.55 . The SMILES string representation is Cl.FC1CNC1 .Physical And Chemical Properties Analysis
3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is a solid . The InChI key is PXFUWRWCKSLCLS-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Radioligand Applications
Compounds structurally related to 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride have been synthesized and evaluated for their potential as radioligands in positron emission tomography (PET) imaging. For instance, derivatives of azetidine and their fluorinated analogs, such as 6-[(18)F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, have been investigated for their affinity towards nicotinic acetylcholine receptors (nAChR). These studies provide insights into the synthesis of fluorine-18 labeled compounds for neuroimaging applications, demonstrating the utility of such compounds in studying neuronal receptor systems in vivo (Ding et al., 2000), (Ding et al., 2000).
Synthetic Methodologies and Chemical Properties
Fluorinated azetidines and their derivatives are of interest in synthetic chemistry due to their unique chemical properties and potential biological activities. Research has focused on developing novel synthetic routes for the preparation of fluorine-containing heterocycles, including azetidines. These methodologies enable the construction of complex molecules with potential applications in medicinal chemistry and drug discovery. The synthesis of fluorine-substituted azetidines involves strategic incorporation of fluorine atoms into the azetidine ring, which can influence the chemical reactivity and biological activity of these compounds (Meyer, 2016).
Antimicrobial and Antitumor Activities
Fluorinated azetidines and their analogs have been evaluated for their antimicrobial and antitumor activities. The incorporation of fluorine atoms into the azetidine ring structure has been shown to enhance the biological activity of these compounds against various bacterial and cancer cell lines. Studies on fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides demonstrate the potential of these compounds as antitumor agents. Similarly, derivatives containing the azetidine moiety have exhibited potent antibacterial activities, highlighting the therapeutic potential of fluorinated azetidines in treating infectious diseases and cancer (Mcnamara & Cook, 1987).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-fluoro-3-pent-4-ynylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN.ClH/c1-2-3-4-5-8(9)6-10-7-8;/h1,10H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKOBKXXESVGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



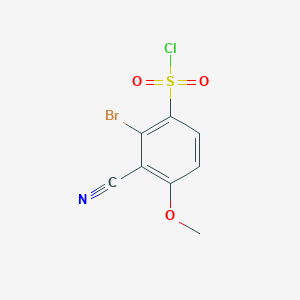
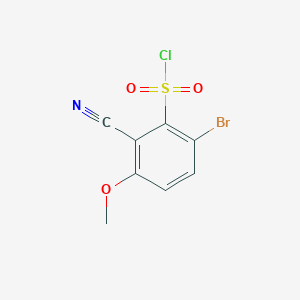
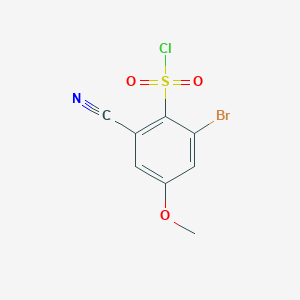
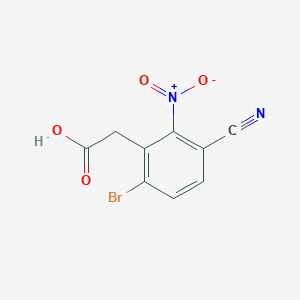
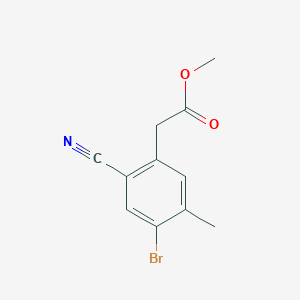
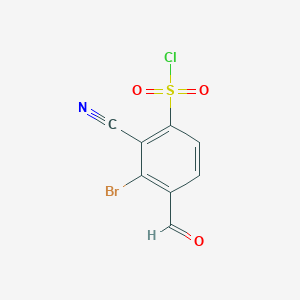
![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)
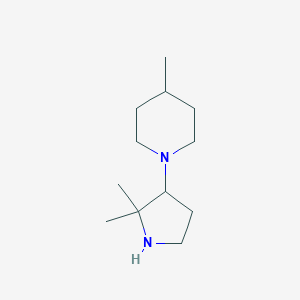
![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)

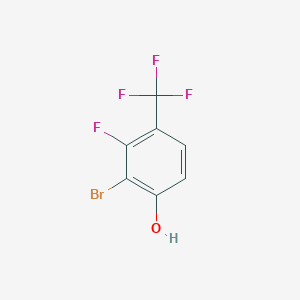
![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)
